N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide
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Overview
Description
N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic chemistry due to its stability and electronic properties. The diphenyl substitution at the N2 and N4 positions of the thiophene-2,4-dicarboxamide enhances its chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Diphenylthiophene-2,4-dicarboxamide typically involves the reaction of thiophene-2,4-dicarboxylic acid with aniline derivatives under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of N2,N~4~-Diphenylthiophene-2,4-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophene derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N2,N~4~-Diphenylthiophene-2,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
N~2~,N~4~-Diphenylpyrimidine-2,4-diamine: A similar compound with a pyrimidine core instead of a thiophene core.
5-Aminothiophene-2,4-dicarboxamide: A related compound with an amino group at the 5-position of the thiophene ring.
Uniqueness
N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide is unique due to its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable for applications in organic electronics and as a versatile building block in synthetic chemistry .
Properties
CAS No. |
824953-91-5 |
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Molecular Formula |
C18H14N2O2S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-N,4-N-diphenylthiophene-2,4-dicarboxamide |
InChI |
InChI=1S/C18H14N2O2S/c21-17(19-14-7-3-1-4-8-14)13-11-16(23-12-13)18(22)20-15-9-5-2-6-10-15/h1-12H,(H,19,21)(H,20,22) |
InChI Key |
GFIHBXXIVOCTBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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